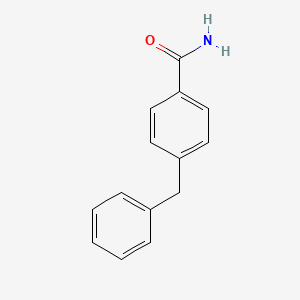
4-Benzylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot synthesis approach. This involves the oxidative amidation of aldehydes with primary aromatic and aliphatic amines, catalyzed by a copper-metal organic framework (Cu-MOF) and oxidants such as N-chlorosuccinimide and aqueous tert-butyl hydroperoxide . This method is operationally straightforward and provides good yields under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzylbenzamides.
Wissenschaftliche Forschungsanwendungen
4-Benzylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 4-Benzylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, benzamides are known to interact with dopamine receptors, which can influence neurological functions .
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
N-Benzylbenzamide: Similar structure but with different substituents on the benzyl group.
4-Benzylbenzoic acid: An oxidized form of 4-Benzylbenzamide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-benzylbenzamide |
InChI |
InChI=1S/C14H13NO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) |
InChI-Schlüssel |
BGTIIRYHWGADFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)
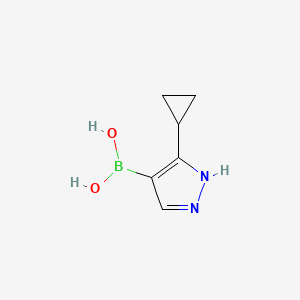
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
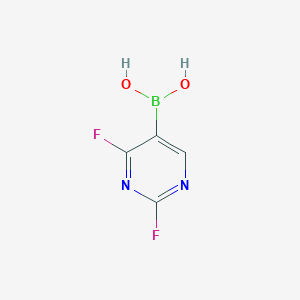
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)


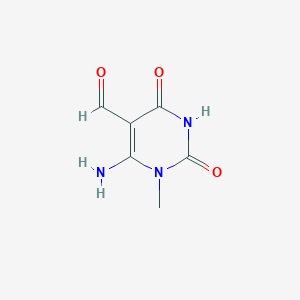
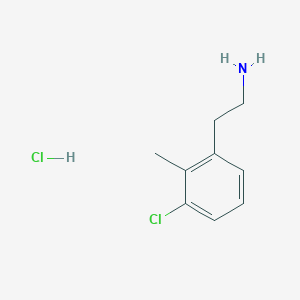
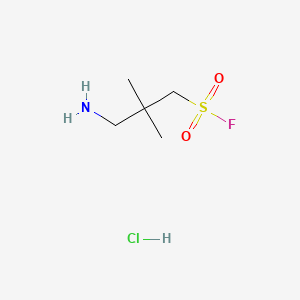
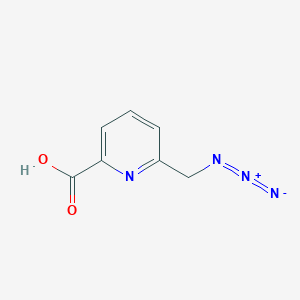
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
